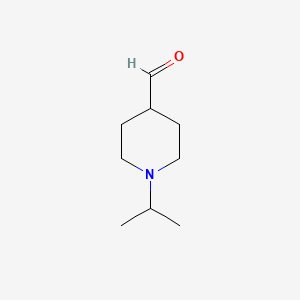

1-Isopropyl-piperidine-4-carboxaldehyde

Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in the realms of organic synthesis and medicinal chemistry. nih.govcsmres.co.uk This prevalence is not coincidental but is rooted in the unique combination of structural and physicochemical properties that the piperidine scaffold imparts to a molecule. These characteristics make it a "privileged" structure in drug discovery, a term used to describe molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. taylorfrancis.com

Piperidine-containing compounds are found in a vast array of natural products, particularly alkaloids, and are central to the structure of numerous synthetic pharmaceuticals. nih.govijnrd.orglifechemicals.com In fact, it is one of the most common heterocyclic rings found in FDA-approved drugs. nih.gov The significance of the piperidine scaffold can be attributed to several key factors:

Three-Dimensional (3D) Structural Complexity: Unlike flat aromatic rings, the saturated nature of the piperidine ring provides a distinct three-dimensional geometry. This "3D shape" allows for more specific and complex interactions with the binding sites of biological targets like proteins and enzymes, which are themselves intricate 3D structures. lifechemicals.com

Modulation of Physicochemical Properties: The presence of the basic nitrogen atom in the piperidine ring significantly influences a molecule's physicochemical properties, such as its solubility, lipophilicity, and pKa. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom can be readily protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. mdpi.com

Synthetic Versatility: The piperidine ring is a versatile synthetic handle. The nitrogen atom can be easily functionalized with a wide variety of substituents, and the carbon atoms of the ring can be substituted to create a diverse range of analogues. This allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov

Broad Spectrum of Biological Activities: As a result of the aforementioned properties, piperidine derivatives have been successfully developed into drugs with a wide range of therapeutic applications. These include, but are not limited to, analgesics, antipsychotics, antihistamines, anti-cancer agents, and cardiovascular drugs. ijnrd.org

The strategic incorporation of the piperidine scaffold into a molecule can therefore be a powerful tool in the design of novel therapeutic agents, offering a proven framework for the development of compounds with desirable drug-like properties. taylorfrancis.com

Overview of the Research Landscape Surrounding 1-Isopropyl-piperidine-4-carboxaldehyde and its Analogues

This compound is a specific example of a functionalized piperidine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. csmres.co.uktaylorfrancis.com While extensive research on this exact molecule is not always explicitly titled, its significance can be understood by examining the broader research landscape of N-alkylated and C4-substituted piperidines.

The core structure of this compound combines two important features: the N-isopropyl group and the C4-carboxaldehyde group. The N-isopropyl group modulates the basicity and lipophilicity of the piperidine nitrogen, which can be crucial for receptor binding and pharmacokinetic properties. The C4-carboxaldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

The synthesis of such substituted piperidines is an active area of research, with numerous methods being developed to afford these structures efficiently and with high stereocontrol. General strategies that can be applied to the synthesis of this compound and its analogues include:

Reductive Amination: A common method involves the reaction of a piperidone precursor with isopropylamine, followed by reduction of the resulting imine or enamine.

N-Alkylation: Starting with a pre-formed piperidine-4-carboxaldehyde or a protected version thereof, the isopropyl group can be introduced via N-alkylation using an appropriate isopropylating agent.

Oxidation of the Corresponding Alcohol: A frequent synthetic route involves the oxidation of the corresponding alcohol, 1-isopropyl-piperidin-4-yl)methanol, to the aldehyde. A variety of oxidizing agents can be employed for this transformation. chemicalbook.com

Multi-component Reactions: Modern synthetic strategies often employ multi-component reactions to construct the piperidine ring and introduce the desired substituents in a single step, offering a more atom-economical and efficient approach.

The research applications of this compound and its analogues are primarily in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of bioactive molecules. The aldehyde functionality allows for a variety of subsequent reactions, including:

Reductive amination to introduce new amine-containing substituents.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Aldol and related condensation reactions to form new carbon-carbon bonds.

Conversion to other functional groups , such as carboxylic acids, nitriles, or amides.

Through these transformations, a diverse library of compounds can be generated for screening against various biological targets. For instance, derivatives of piperidine-4-carboxamide have been investigated for their potential as dopamine (B1211576) reuptake inhibitors and for their analgesic properties. researchgate.net The versatility of the piperidine scaffold, combined with the reactivity of the aldehyde group, makes this compound a valuable tool for the discovery of new drugs. taylorfrancis.com

Below is a table summarizing some key data for this compound:

| Property | Value |

| IUPAC Name | 1-(propan-2-yl)piperidine-4-carbaldehyde |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| CAS Number | 280774-04-1 |

| Appearance | Solid |

This data is compiled from publicly available sources.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)10-5-3-9(7-11)4-6-10/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCIDPPGMMMYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591504 | |

| Record name | 1-(Propan-2-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280774-04-1 | |

| Record name | 1-(1-Methylethyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280774-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Isopropyl Piperidine 4 Carboxaldehyde and Its Derivatives

Direct Synthesis Routes for 1-Isopropyl-piperidine-4-carboxaldehyde

Direct synthesis strategies focus on introducing the key functional groups—the N-isopropyl group and the C-4 aldehyde—onto a pre-existing piperidine (B6355638) ring or a precursor that readily forms it.

Reductive amination stands as a powerful and widely used method for the formation of C-N bonds. nrochemistry.comcommonorganicchemistry.comharvard.edu This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this strategy can be envisioned through the reaction of piperidine-4-carboxaldehyde with acetone, followed by reduction.

| Reactants | Reagent | Solvent | Product |

| Piperidine-4-carboxaldehyde, Acetone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | This compound |

Table 1: Proposed Reductive Amination for this compound

Formylation reactions introduce a formyl (-CHO) group onto a molecule. While N-formylation of piperidines is a common transformation, direct C-4 formylation of an N-isopropylpiperidine is a more challenging endeavor. chemicalbook.comresearchgate.netrsc.org The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds, is generally not applicable to the electron-rich but saturated piperidine ring at the C-4 position. reddit.com

Alternative strategies would likely involve a multi-step sequence starting from N-isopropylpiperidine. One hypothetical approach could involve the introduction of a directing group at the C-4 position to facilitate formylation, although this would add complexity to the synthesis. Given the challenges of direct C-4 formylation on a saturated piperidine ring, this is a less common approach.

Precursor-Based Synthesis of Piperidine-4-carboxaldehyde Scaffolds

A more common and versatile approach involves the synthesis of a piperidine-4-carboxaldehyde scaffold, which can then be N-alkylated with an isopropyl group in a subsequent step. This modular approach allows for the synthesis of a variety of N-substituted piperidine-4-carboxaldehydes.

Piperidin-4-one is a readily available and highly versatile starting material for the synthesis of a wide array of substituted piperidines, including those with a 4-carboxaldehyde functionality. nih.govresearchgate.net The ketone group at the C-4 position provides a handle for various chemical transformations to introduce the aldehyde or a precursor.

Several methods can be employed to convert the ketone in N-substituted piperidin-4-ones to an aldehyde. One common strategy involves a one-carbon homologation. For instance, the Wittig reaction with a suitable phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride, can be used to form an enol ether. Subsequent hydrolysis of the enol ether would then yield the desired aldehyde.

Another powerful method is the Corey-Fuchs reaction. organic-chemistry.orgwikipedia.orgalfa-chemistry.comresearchgate.net This two-step process first converts the ketone into a 1,1-dibromoalkene using carbon tetrabromide and triphenylphosphine. Treatment of the dibromoalkene with a strong base like n-butyllithium then generates a lithium acetylide, which can be quenched with an electrophile or hydrolyzed to a terminal alkyne. Further elaboration of the alkyne can lead to the aldehyde.

A more direct approach from a precursor alcohol involves oxidation. (1-Isopropylpiperidin-4-yl)methanol can be oxidized to this compound using a variety of mild oxidizing agents. Commonly employed methods include the Swern oxidation (using oxalyl chloride and DMSO), the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation (using the sulfur trioxide pyridine complex). wikipedia.orgmerckmillipore.comwikipedia.orgwikipedia.orgpsgcas.ac.inchem-station.comorganic-chemistry.orgmsu.eduorganic-chemistry.orgyoutube.combyjus.comyoutube.com These methods are known for their high yields and tolerance of various functional groups. A specific example involves the synthesis of N-Cbz-4-formylpiperidine, where the precursor alcohol is oxidized to the aldehyde. guidechem.com

| Starting Material | Key Transformation | Intermediate/Product |

| N-Isopropylpiperidin-4-one | Wittig Reaction | N-Isopropyl-4-(methoxymethylene)piperidine |

| N-Isopropylpiperidin-4-one | Corey-Fuchs Reaction | 1-Isopropyl-4-(2,2-dibromovinyl)piperidine |

| (1-Isopropylpiperidin-4-yl)methanol | Swern/Dess-Martin/Parikh-Doering Oxidation | This compound |

Table 2: Conversion of Piperidin-4-one to Piperidine-4-carboxaldehyde Scaffolds

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. organic-chemistry.org This three-component condensation reaction involves an amine, an aldehyde (often formaldehyde), and a ketone containing at least one acidic α-hydrogen. organic-chemistry.org For the synthesis of N-isopropyl-2,6-diarylpiperidin-4-ones, isopropylamine can be reacted with two equivalents of a substituted benzaldehyde and a ketone like acetone or ethyl methyl ketone. orgsyn.org This reaction provides a straightforward route to symmetrically or asymmetrically substituted piperidin-4-ones, which can then be further functionalized as described in the previous section.

A typical procedure involves the condensation of an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate (as a source of ammonia) in an ethanol medium. orgsyn.org To synthesize an N-isopropyl derivative, isopropylamine would be used in place of ammonium acetate.

| Amine | Aldehyde | Ketone | Product |

| Isopropylamine | Benzaldehyde (2 eq.) | Acetone | 1-Isopropyl-2,6-diphenylpiperidin-4-one |

| Isopropylamine | 4-Chlorobenzaldehyde (2 eq.) | Ethyl methyl ketone | 1-Isopropyl-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one |

Table 3: Examples of Mannich Reactions for N-Isopropyl-piperidin-4-one Synthesis

The formation of the piperidine ring itself is a critical step in many synthetic strategies. Various cyclization reactions can be employed to construct this heterocyclic core. These methods often involve the intramolecular reaction of a linear precursor containing both a nitrogen atom and a reactive functional group.

For instance, the cyclization of 5-aminoalkanol or 5-aminoketone derivatives can lead to the formation of the piperidine ring. dtic.mil A specific strategy towards a piperidine-4-carboxaldehyde scaffold could involve the cyclization of a suitably substituted acyclic precursor. For example, an N-isopropyl protected amino compound with a latent aldehyde functionality at the appropriate position in the carbon chain could be induced to cyclize.

Another approach is the hydroboration-oxidation of a diene precursor. khanacademy.orgmasterorganicchemistry.comnih.gov For example, a suitably substituted N-isopropyl-1,5-hexadiene could undergo hydroboration to form a borane intermediate, which upon oxidation would yield a diol. Subsequent functional group manipulations, including oxidation of one of the hydroxyl groups to an aldehyde and cyclization, could lead to the desired piperidine structure.

Cyclization Reactions in Piperidine Ring Formation

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the synthesis of piperidine rings, involving the formation of a new bond within a single molecule to close the ring. Key methodologies include reductive hydroamination and radical-mediated amine cyclization.

Reductive Hydroamination: This method involves the cyclization of an amino-alkyne or amino-alkene. For instance, Gharpure and colleagues described a piperidine synthesis through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov The reaction proceeds through acid-mediated alkyne functionalization, leading to the formation of an enamine, which then generates an iminium ion. Subsequent reduction of this ion results in the formation of the piperidine ring. nih.gov

Radical-Mediated Amine Cyclization: This approach utilizes radical intermediates to initiate the ring-closing process. Bruin and coworkers developed a method for the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov This reaction is effective for producing various piperidines, though byproducts in the form of linear alkenes can sometimes be observed. nih.gov Another strategy involves the use of triethylborane as a radical initiator for the intramolecular radical cyclization of 1,6-enynes, as demonstrated by Kamimura et al. nih.gov This process involves a complex radical cascade, including successive cyclizations and ring cleavage to form the six-membered piperidine ring. nih.gov

| Methodology | Key Features | Catalyst/Initiator | Starting Material Example | Reference |

|---|---|---|---|---|

| Reductive Hydroamination | 6-endo-dig cyclization cascade | Acid-mediated | Alkynes | nih.gov |

| Radical-Mediated Amine Cyclization | Radical intramolecular cyclization | Cobalt(II) | Linear amino-aldehydes | nih.gov |

| Radical-Mediated Amine Cyclization | Complex radical cascade | Triethylborane | 1,6-enynes | nih.gov |

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the reaction of two or more separate molecules to construct the piperidine ring. A notable example is the [5+1] annulation.

[5+1] Annulations: This approach typically involves the reaction of a five-atom component with a one-atom component to form the six-membered ring. Reductive amination is a commonly used method in this context, where the condensation of amines with aldehydes or ketones is followed by the reduction of the resulting imine group. nih.gov Donohoe and colleagues reported a hydrogen borrowing [5+1] annulation method catalyzed by iridium(III). nih.gov This mechanism involves a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds and enabling the stereoselective synthesis of substituted piperidines. nih.gov

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis offers a versatile and efficient means of constructing piperidine rings. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds under mild conditions.

Hande and coworkers developed a general procedure for preparing 2- and 2,6-substituted piperidines via a Pd(II)-catalyzed 1,3-chirality transfer reaction. ajchem-a.com The catalyst PdCl2(CH3CN)2 proved to be highly effective for these transformations. ajchem-a.com Another approach involves the palladium-catalyzed reductive Heck coupling, which has been successfully used to construct highly substituted piperidine rings with good syn-selectivity. nih.gov This method avoids the use of stoichiometric and sensitive reagents like Ni(COD)2. nih.gov Furthermore, palladium-catalyzed [4+2] cycloaddition reactions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provide a route to various piperidine derivatives under mild conditions. rsc.org

Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of significant importance in medicinal chemistry. Several asymmetric strategies have been developed to achieve this.

One approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative, which provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org Subsequent reduction then affords the enantioenriched 3-substituted piperidines. acs.org Chemo-enzymatic methods have also been employed, combining chemical synthesis with biocatalysis. nih.gov A key step in one such approach is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines to stereo-defined piperidines. nih.gov Another strategy utilizes chiral auxiliaries to control the stereochemical outcome of the reaction. whiterose.ac.uk For instance, N-sulfinyl amines can act as both nitrogen-centered nucleophiles and effective chiral auxiliaries that can be readily removed in later steps. whiterose.ac.uk

Hydrogenation and Reduction Methodologies for Piperidine Scaffolds

The hydrogenation and reduction of pyridine precursors represent a common and effective route to piperidine scaffolds. nih.gov These methods often employ transition metal catalysts and can be tailored to achieve stereoselectivity.

Catalytic Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is a widely used method for synthesizing piperidine derivatives. asianpubs.org Various transition metals have been investigated as catalysts for this transformation, including rhodium, palladium, and cobalt.

Rhodium Catalysis: Rhodium on carbon has been shown to be an effective catalyst for the hydrogenation of pyridines under lower atmospheric pressures. asianpubs.org

Palladium Catalysis: Palladium on carbon is another commonly used catalyst for the hydrogenation of pyridines. asianpubs.org

Cobalt Catalysis: While less common, cobalt-based catalysts have also been explored for pyridine hydrogenation.

Platinum Catalysis: The use of PtO2 (Adams' catalyst) in glacial acetic acid under hydrogen pressure has been reported for the hydrogenation of substituted pyridines to afford piperidine derivatives. asianpubs.org

Iridium Catalysis: A robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines has been described. chemrxiv.orgchemrxiv.org This method demonstrates excellent tolerance for reducible functional groups, allowing for the synthesis of a broad range of multi-substituted piperidines. chemrxiv.orgchemrxiv.org

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Rhodium on Carbon | Lower atmospheric pressure | Effective for various pyridines | asianpubs.org |

| Palladium on Carbon | Hydrogen pressure | Commonly used, reliable | asianpubs.org |

| PtO2 (Adams' catalyst) | Glacial acetic acid, hydrogen pressure | Effective for substituted pyridines | asianpubs.org |

| Iridium(III) Complex | Ionic hydrogenation | High functional group tolerance | chemrxiv.orgchemrxiv.org |

Stereoselective Reduction Techniques

Achieving stereoselectivity in the reduction of pyridine precursors is crucial for the synthesis of specific isomers of substituted piperidines.

Crudden and coworkers discovered that boron ions can diastereoselectively reduce substituted pyridines to piperidines in the presence of hydrosilanes. nih.gov This non-metal alternative to classic metal catalysis proceeds under mild conditions for bis-substituted pyridines. nih.gov Another approach involves the use of chiral catalysts. A rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source has been reported to produce chiral piperidine derivatives. dicp.ac.cn Furthermore, a chemo-enzymatic approach has been developed that combines the mild chemical reduction of pyridiniums to tetrahydropyridines with a biocatalytic cascade to reduce the final C=C bond, providing an efficient strategy for the asymmetric dearomatization of activated pyridines. nih.gov

Functionalization of Existing Piperidine Rings

The synthesis of this compound can also be achieved by the functionalization of a pre-existing piperidine ring. This approach allows for the introduction or modification of substituents at specific positions of the piperidine core.

A direct method for functionalizing the piperidine ring is through C-H activation. Research has shown that it is possible to functionalize piperidines at the C-2, C-3, or C-4 positions by carefully selecting the dirhodium catalyst and the amine-protecting group. nih.gov A direct functionalization of the C-H bond at the C-4 position is considered feasible by sterically shielding the C-2 position. nih.gov

More commonly, the synthesis of N-substituted piperidine-4-carboxaldehydes is achieved through the transformation of other functional groups at the C-4 position. For instance, a commercially available starting material such as ethyl 1-benzylpiperidine-4-carboxylate can be reduced to 1-benzylpiperidine-4-carboxaldehyde. prepchem.com This reduction is typically carried out using a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. prepchem.comprepchem.com The N-benzyl group can then be removed and replaced with an isopropyl group to yield the target compound.

Alternatively, (1-benzyl-4-piperidyl)methanol can be oxidized to 1-benzylpiperidine-4-carboxaldehyde. google.comgoogle.com This oxidation can be achieved using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide. google.com This method is reported to have high yield and purity, making it suitable for industrial production. google.com

The introduction of the N-isopropyl group can be achieved through various N-alkylation methods, such as reductive amination of a deprotected piperidine with acetone or by direct alkylation with an isopropyl halide.

| Functionalization Strategy | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| C-H Functionalization | N-protected piperidine | Dirhodium catalysts | C-4 functionalized piperidine | Direct introduction of a substituent at the C-4 position. nih.gov |

| Reduction of Ester | Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) in toluene at -78 °C | 1-Benzylpiperidine-4-carboxaldehyde | Conversion of the C-4 ester to a carboxaldehyde. prepchem.com |

| Oxidation of Alcohol | (1-Benzyl-4-piperidyl)methanol | TEMPO, sodium periodate, sodium bromide in dichloromethane | 1-Benzylpiperidine-4-carboxaldehyde | Oxidation of the C-4 primary alcohol to a carboxaldehyde. google.comgoogle.com |

| N-Alkylation | Piperidine-4-carboxaldehyde | Isopropyl halide or acetone with a reducing agent | This compound | Introduction of the N-isopropyl group. |

Chemical Reactivity and Transformation Mechanisms of 1 Isopropyl Piperidine 4 Carboxaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, characterized by the electrophilicity of the carbonyl carbon.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.comyoutube.com For 1-Isopropyl-piperidine-4-carboxaldehyde, this reaction provides a pathway to convert the aldehyde into a substituted methanol (B129727) derivative.

Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard or organolithium reagents) or hydride reagents, readily add to the aldehyde. youtube.comyoutube.com The reaction with a Grignard reagent, for instance, introduces a new carbon-carbon bond, leading to the formation of a secondary alcohol.

General Mechanism with Grignard Reagent:

Nucleophilic Attack: The carbanionic portion of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound.

Intermediate Formation: The carbonyl pi bond electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. youtube.com

The table below illustrates potential products from the nucleophilic addition of various Grignard reagents to this compound.

| Nucleophilic Reagent | Reagent Formula | Product Name | Product Structure |

| Methylmagnesium bromide | CH₃MgBr | 1-(1-Isopropylpiperidin-4-yl)ethanol |  |

| Phenylmagnesium bromide | C₆H₅MgBr | (1-Isopropylpiperidin-4-yl)(phenyl)methanol |  |

| Ethylmagnesium chloride | CH₃CH₂MgCl | 1-(1-Isopropylpiperidin-4-yl)propan-1-ol |  |

Note: Structures are illustrative representations of expected reaction products.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The aldehyde group of this compound is an excellent substrate for these transformations.

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgorganic-chemistry.org When this compound is reacted with a compound like malononitrile (B47326) or diethyl malonate in the presence of a basic catalyst, it forms a new carbon-carbon double bond, yielding an α,β-unsaturated product. wikipedia.orgbeilstein-journals.org

General Knoevenagel Reaction Scheme:

(Where Z is an electron-withdrawing group)

Schiff Base Formation: Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde or ketone. edu.krdmdpi.com The reaction of this compound with a primary amine involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by a series of proton transfers and eventual elimination of a water molecule to form the characteristic C=N double bond of the imine. edu.krdnih.gov This reaction is often catalyzed by a small amount of acid. ijacskros.com

| Primary Amine Reactant | Product Name | General Product Structure |

| Aniline | N-((1-isopropylpiperidin-4-yl)methylene)aniline |  |

| Benzylamine | N-((1-isopropylpiperidin-4-yl)methylene)-1-phenylmethanamine |  |

| Ethanolamine | 2-(((1-isopropylpiperidin-4-yl)methylene)amino)ethan-1-ol |  |

Note: Structures are illustrative representations of expected reaction products.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 1-Isopropylpiperidine-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent (silver oxide in ammonia) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (1-Isopropylpiperidin-4-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose in alcoholic solvents. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup. youtube.com A patent for the synthesis of N-benzyl-4-piperidinecarboxaldehyde describes the reduction of a nitrile to the aldehyde, a related transformation. google.com

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, bearing an isopropyl group and two alkyl substituents from the ring. Its lone pair of electrons makes it nucleophilic and basic.

Standard N-alkylation and N-acylation reactions involve the substitution of a hydrogen atom on a primary or secondary amine. Since the nitrogen in this compound is tertiary (it has no N-H bond), it cannot undergo further N-alkylation or N-acylation in the traditional sense. researchgate.netchemicalforums.com These reactions are characteristic of primary and secondary amines, such as piperidine itself, which can be readily alkylated or acylated. google.com The reaction that a tertiary amine like this compound undergoes with alkylating agents is quaternization.

Quaternization is the reaction of a tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. researchgate.net This results in the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom, balanced by the halide anion. The resulting quaternary ammonium salt has significantly different properties, including increased water solubility, compared to the parent tertiary amine.

General Quaternization Reaction:

(Where R is an alkyl group and X is a halide)

| Alkylating Agent | Product Name |

| Methyl iodide | 4-Formyl-1-isopropyl-1-methylpiperidin-1-ium iodide |

| Ethyl bromide | 1-Ethyl-4-formyl-1-isopropylpiperidin-1-ium bromide |

| Benzyl chloride | 1-Benzyl-4-formyl-1-isopropylpiperidin-1-ium chloride |

Stereochemical Considerations in Chemical Transformations

The stereochemistry of reactions involving this compound is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting products. The presence of a stereocenter at the C4 position of the piperidine ring, along with the influence of the N-isopropyl group, introduces significant stereochemical complexity to its chemical transformations. The aldehyde functionality at the C4 position is prochiral, meaning it can be converted into a new stereocenter upon reaction.

The approach of a nucleophile to the carbonyl carbon of the aldehyde can occur from two distinct faces, designated as the Re and Si faces. libretexts.org The selective attack on one of these faces leads to the formation of a specific enantiomer, a process known as asymmetric synthesis. The stereochemical outcome of such reactions is influenced by several factors, including the presence of chiral catalysts, chiral auxiliaries, or inherent structural features of the molecule that favor attack from one side over the other. sigmaaldrich.comwikipedia.org

The piperidine ring itself exists in a dynamic equilibrium of chair conformations. The bulky N-isopropyl group will preferentially occupy the equatorial position to minimize steric strain. This conformational preference can influence the orientation of the C4-carboxaldehyde group and, consequently, the accessibility of its two faces to incoming reagents.

Nucleophilic addition to the aldehyde group is a fundamental transformation of this compound. The stereochemical outcome of this reaction is of paramount importance when a new stereocenter is generated. Without any chiral influence, the addition of a nucleophile will typically result in a racemic mixture of the two possible enantiomers. libretexts.org

However, by employing chiral reagents or catalysts, it is possible to achieve high levels of diastereoselectivity or enantioselectivity. For instance, the use of chiral reducing agents for the reduction of the aldehyde to an alcohol can yield one enantiomer in excess. The principles of Felkin-Anh and Cram's rule can be invoked to predict the stereochemical outcome of nucleophilic additions to the carbonyl group, considering the steric and electronic effects of the adjacent piperidine ring substituents. youtube.com

The table below illustrates the hypothetical stereochemical outcomes for a generic nucleophilic addition reaction to this compound under different catalytic conditions.

| Catalyst/Reagent | Nucleophile | Major Product Stereoisomer | Diastereomeric/Enantiomeric Excess |

| Uncatalyzed | Grignard Reagent | Racemic mixture | 0% ee |

| Chiral Lewis Acid | Organolithium Reagent | (R)- or (S)-alcohol | >90% ee |

| Chiral Reducing Agent | Hydride | (R)- or (S)-alcohol | >95% ee |

Note: The data in this table is illustrative and based on general principles of asymmetric synthesis. The actual stereoselectivity would depend on the specific reagents and reaction conditions.

Another powerful strategy to control the stereochemistry of transformations involving this compound is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the molecule to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.orgnih.gov

For example, the aldehyde could be converted into a chiral imine or enamine by reacting it with a chiral amine. The subsequent reaction of this chiral intermediate with a nucleophile would proceed with a high degree of facial selectivity, dictated by the steric hindrance imposed by the chiral auxiliary. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.

The effectiveness of a chiral auxiliary is determined by its ability to create a highly ordered transition state where one face of the reactive center is effectively shielded. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. wikipedia.org

In cases where the reacting partner of this compound is also chiral, the reaction will lead to the formation of diastereomers. The inherent chirality of the piperidine derivative will influence the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a key feature of its reactivity.

For instance, in a Wittig-type reaction with a chiral ylide, the formation of the two possible diastereomeric alkenes will likely be unequal. The steric and electronic interactions in the transition state, influenced by the stereochemistry of both the piperidine aldehyde and the chiral ylide, will determine the diastereomeric ratio of the product.

Research into the stereoselective synthesis of polysubstituted piperidines has demonstrated that various methods, such as nitro-Mannich reactions and biocatalytic transamination, can achieve high levels of diastereoselectivity. researchgate.netresearchgate.net While not directly involving this compound, these studies provide a framework for predicting and controlling the stereochemical outcomes of its transformations. nih.govresearchgate.netnih.govresearchgate.net

The following table summarizes various stereoselective transformations and their potential outcomes when applied to piperidine derivatives.

| Reaction Type | Chiral Influence | Expected Stereochemical Outcome |

| Aldol Condensation | Chiral catalyst or substrate | High diastereoselectivity |

| Mannich Reaction | Chiral amine or catalyst | High enantioselectivity and diastereoselectivity |

| Michael Addition | Chiral Michael donor or acceptor | High diastereoselectivity |

| Reductive Amination | Chiral amine or reducing agent | High enantioselectivity |

Note: This table provides a general overview of expected outcomes based on established stereoselective methods for piperidine synthesis.

Advanced Research on Analogues and Derivatives of 1 Isopropyl Piperidine 4 Carboxaldehyde

Design and Synthesis of N-Substituted Piperidine-4-carboxaldehydes

The nitrogen atom of the piperidine (B6355638) ring is a primary target for chemical modification, allowing for the introduction of a wide array of substituents to influence properties such as potency, selectivity, and pharmacokinetics. The synthesis of these analogues often involves the reductive amination of a piperidine precursor with an appropriate aldehyde or ketone.

A common synthetic strategy is the Borch reductive amination, which can be performed using various reducing agents. Borane-pyridine complex (BAP) has been shown to be an effective reagent for the reductive amination of secondary amines like piperidines with aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com This one-pot procedure offers an alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the formation of nitrile impurities. tandfonline.com The reaction proceeds through the formation of an iminium intermediate, which is then reduced to the corresponding tertiary amine. tandfonline.com

The design of N-substituted analogues is often guided by the desire to target specific biological pathways. For instance, research into N-substituted piperidine derivatives has yielded compounds with a range of biological activities. ajchem-a.comijnrd.org The choice of the N-substituent, from simple alkyl or benzyl groups to more complex moieties, is a key element in the design of new piperidine-based compounds. ajchem-a.comnih.gov A recent innovation combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined, two-step process to create complex N-substituted piperidines, potentially accelerating drug discovery. news-medical.net

Table 1: Examples of N-Substituents Added to Piperidine Scaffolds and Their Research Context

| N-Substituent Group | Synthetic Method Example | Research Area | Reference(s) |

|---|---|---|---|

| Benzyl | Reductive amination with benzaldehyde | Pharmaceutical intermediate synthesis | google.com |

| Diphenylacetyl | Acylation | 5α-reductase inhibition | nih.gov |

| Diphenylcarbamoyl | Reaction with diphenylcarbamoyl chloride | 5α-reductase inhibition | nih.gov |

| Dicyclohexylacetyl | Acylation | 5α-reductase inhibition | nih.gov |

Exploration of Derivatives with Modifications at the C-4 Position (e.g., Carboxylic Acid, Amide, Amine Derivatives)

The aldehyde functional group at the C-4 position is a reactive handle that allows for the synthesis of a diverse range of derivatives, including carboxylic acids, amides, and amines.

Carboxylic Acid Derivatives: The aldehyde can be oxidized to a carboxylic acid, yielding a piperidine-4-carboxylic acid derivative. This transformation is a standard procedure in organic synthesis. The resulting carboxylic acids are valuable intermediates themselves. For example, N-benzyl-4-piperidinecarboxylic acid can be obtained through the hydrolysis of its corresponding methyl ester, which is synthesized from 4-piperidinecarboxylic acid. google.comgoogle.com These acidic derivatives can serve as building blocks for further functionalization, such as ester or amide formation. nih.gov

Amide Derivatives: Piperidine-4-carboxamides are another important class of derivatives. These can be synthesized from the corresponding carboxylic acid via activation (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with an amine. google.com A study on piperidine-4-carboxamide derivatives involved their synthesis through amino–de-chlorination and amino-de-alkoxylation reactions. researchgate.net These compounds have been investigated for a variety of biological activities, highlighting the importance of the amide linkage in molecular design. researchgate.netontosight.ai

Amine Derivatives: The C-4 aldehyde can be converted into an amine through reductive amination. This reaction involves treating the aldehyde with an amine (such as ammonia or a primary/secondary amine) in the presence of a reducing agent. This process forms a new carbon-nitrogen bond at the C-4 position, expanding the structural diversity of the piperidine core. tandfonline.commasterorganicchemistry.com The versatility of this reaction allows for the introduction of a wide range of amino substituents, each potentially conferring unique biological properties.

Conjugates and Hybrid Molecules Incorporating the 1-Isopropyl-piperidine-4-carboxaldehyde Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. The goal is to create hybrid compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The piperidine scaffold is a common component in such hybrid molecules. nih.govresearchgate.net

Carbohydrate Derivatives of Piperidin-4-one and their Research Relevance

Piperidin-4-one, a close precursor to piperidine-4-carboxaldehyde, is a key starting material for the synthesis of carbohydrate derivatives. These derivatives, often polyhydroxylated piperidines, are classified as iminosugars. They are structural mimics of natural carbohydrates where the endocyclic oxygen atom is replaced by a nitrogen atom.

The synthesis of these compounds often involves the desymmetrization of meso-trihydroxylated glutaraldehyde using chiral beta-amino-alcohols, which act as a source of nitrogen and induce chirality. nih.gov Another approach is the double reductive amination (DRA) of dicarbonyl compounds derived from sugars, which is a straightforward method to access the piperidine skeleton with a desired stereochemistry of the hydroxyl groups. chim.it

The research relevance of these carbohydrate derivatives is significant, particularly due to their ability to act as glycosidase inhibitors. nih.gov By mimicking the transition state of glycosidic bond cleavage, these iminosugars can inhibit carbohydrate-processing enzymes. chim.it This inhibitory activity makes them lead compounds for developing therapeutic agents for a wide range of diseases. nih.govchim.it

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-4-piperidinecarboxaldehyde |

| 4-piperidinecarboxylic acid |

| N-benzyl-4-piperidinecarboxylic acid |

| N-benzyl-4-piperidinecarboxamide |

| Pethidine |

| Piperine |

| Piperidin-4-one |

| Sodium cyanoborohydride |

| Thionyl chloride |

Biological and Pharmacological Research Applications of Piperidine 4 Carboxaldehyde Scaffolds

Investigation of Bioactivity Profiles in Advanced Biological Systems

Derivatives of the piperidine-4-carboxaldehyde scaffold have been extensively investigated for their interactions with key biological molecules and pathways. Researchers have synthesized and tested a vast library of these compounds, revealing significant activity in enzyme inhibition, receptor binding, and efficacy in various disease models.

The functionalized piperidine (B6355638) core is a key element in the design of potent and selective enzyme inhibitors.

N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)

NAPE-PLD is a zinc metallohydrolase responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govsigmaaldrich.com Modulation of NAPE-PLD activity is a therapeutic strategy for conditions like cardiometabolic diseases. nih.govsigmaaldrich.com High-throughput screening has identified a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as small-molecule activators of NAPE-PLD. nih.gov Conversely, research has also led to the development of the first small-molecule NAPE-PLD inhibitors, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and the compound LEI-401, which are crucial tools for studying the enzyme's function. sigmaaldrich.comacs.orgresearchgate.netnih.gov

| Compound Class/Name | Target Enzyme | Activity | Reference |

| Benzothiazole phenylsulfonyl-piperidine carboxamides | NAPE-PLD | Activator | nih.gov |

| ARN19874 | NAPE-PLD | Inhibitor | researchgate.netnih.gov |

| LEI-401 | NAPE-PLD | Inhibitor | sigmaaldrich.comacs.org |

Acetylcholinesterase (AChE)

Inhibiting acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. aging-us.comnih.gov The piperidine scaffold is a core component of donepezil, an FDA-approved AChE inhibitor. aging-us.com Numerous studies have developed novel piperidine derivatives with potent anti-AChE activity. By modifying the N-benzylpiperidine carboxamide structure, researchers have created analogues with significant inhibitory capabilities. For example, replacing an ester linker with a more metabolically stable amide linker has yielded potent inhibitors. sigmaaldrich.com Molecular modeling studies have provided detailed insights into how these compounds bind to the active site of AChE, guiding further design. researchgate.net

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 µM | sigmaaldrich.com |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 µM | sigmaaldrich.com |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.56 nM | nih.gov |

Sirtuin 2 (Sirt2)

Sirtuins are a class of NAD+-dependent deacetylases involved in metabolism, stress responses, and aging. nih.gov Sirt2, in particular, has been identified as a therapeutic target for metabolic and aging-related diseases. While potent and isoform-specific Sirt2 inhibitors have been developed, the piperidine-4-carboxaldehyde scaffold is not a prominent feature in the leading reported compounds. sigmaaldrich.comnih.gov Research in this area has focused on other chemical structures, although some synthetic routes for Sirt2 inhibitors may utilize piperidine as a reagent. sigmaaldrich.com

The structural versatility of the piperidine-4-carboxaldehyde scaffold makes it ideal for designing ligands that can selectively bind to and modulate the function of various cell surface and nuclear receptors.

G Protein-Coupled Receptor 119 (GPR119)

GPR119 is highly expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes. mdpi.com Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion. mdpi.com The intermediate 1-Boc-piperidine-4-carboxaldehyde is a key reactant used in the synthesis of selective GPR119 agonists. nih.govresearchgate.net Extensive research has led to the development of potent agonists based on the piperidine framework, often linked to a pyrimidine (B1678525) ring. researchgate.netacs.org Optimization efforts have focused on improving potency, metabolic stability, and oral bioavailability. acs.org

| Compound | Target Receptor | Activity (EC₅₀) | Reference |

| Compound 19 (a 2-(4-(methylsulfonyl)phenyl)pyridine derivative) | GPR119 | 75 nM | medchemexpress.com |

| Compound 20 (a 2-(4-(methylsulfonyl)phenyl)pyridine derivative) | GPR119 | 25 nM | medchemexpress.com |

| Compound 10 (a pyrimido[5,4-b] nih.govnih.govoxazine derivative) | GPR119 | 13 nM | mdpi.com |

| Compound 15 (a pyrimido[5,4-b] nih.govnih.govoxazine derivative) | GPR119 | 12 nM | mdpi.com |

Peroxisome Proliferator-Activated Receptors (PPARα/γ)

PPARs are nuclear receptors that play a central role in regulating metabolism and inflammation, serving as targets for drugs treating diabetes and dyslipidemia. acs.org While PPAR modulators are a significant area of research, the current literature does not prominently feature compounds derived specifically from the piperidine-4-carboxaldehyde scaffold as leading candidates for PPARα/γ modulation. nih.gov

Somatostatin (B550006) Receptors (SSTRs)

Somatostatin receptor ligands are the primary medical treatment for conditions like acromegaly. nih.gov These ligands, such as octreotide (B344500) and lanreotide, act on somatostatin receptors to inhibit excess hormone production. nih.gov However, these approved therapeutic agents are peptide-based or macrocyclic structures, and there is no significant body of research linking the piperidine-4-carboxaldehyde scaffold to the development of novel SSTR ligands. nih.gov

The utility of the piperidine-4-carboxaldehyde scaffold is ultimately demonstrated by the efficacy of its derivatives in preclinical disease models.

Neuropathic Pain : Piperidine derivatives that exhibit dual antagonism for the histamine (B1213489) H3 and sigma-1 receptors have shown promising antinociceptive properties in animal models, suggesting a potential for treating neuropathic pain. Additionally, certain piperidine-4-carboxamide derivatives have demonstrated analgesic effects in mice.

Cancer : The piperidine nucleus is a key feature in compounds designed to combat various cancers. Derivatives have demonstrated antiproliferative activity against prostate and breast cancer cell lines. The mechanisms of action include the inhibition of tubulin polymerization, which disrupts cell division, and the modulation of critical signaling pathways like PI3k/Akt and NF-κB to induce apoptosis.

Infectious Diseases : Piperidine-4-carboxamide compounds have emerged as broad-spectrum antiviral agents. Notably, the compound NCGC2955 and its analogues have shown potent in vitro activity against several human coronaviruses, including SARS-CoV-2 variants. Other piperidine derivatives have been developed as inhibitors of HIV replication and influenza A/H1N1 virus. Furthermore, antifungal activity against pathogens like Cryptococcus neoformans has also been reported.

Binge-Eating Behavior : In a rat model of binge-eating, the derivative 1-Boc-piperidine-4-carboxaldehyde was found to significantly decrease the consumption of hyper-caloric food in a dose-dependent manner. nih.gov This suggests that compounds based on this scaffold could be explored for treating eating disorders.

Anxiety : The same compound, 1-Boc-piperidine-4-carboxaldehyde, also demonstrated anxiolytic effects in mildly stressed male rats evaluated using the elevated plus maze test. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how piperidine-4-carboxaldehyde-based molecules exert their pharmacological effects at a molecular level is crucial for rational drug design. A combination of experimental techniques and computational modeling has shed light on these mechanisms.

For instance, the mechanism for the anxiolytic and anti-binge-eating effects of 1-Boc-piperidine-4-carboxaldehyde is not yet fully characterized, but in silico simulations suggest it may have a low-to-moderate affinity for the GPR119 receptor. nih.gov The precise downstream signaling pathways remain an area of active investigation. nih.gov

In the context of Alzheimer's disease, molecular docking and dynamics simulations have provided clear insights into how piperidine-based inhibitors interact with acetylcholinesterase. researchgate.net These models show stable binding within the enzyme's active site, involving a combination of hydrogen bonding, hydrophobic interactions, and ionic interactions with both the catalytic and peripheral anionic sites of the enzyme. researchgate.net Studies have highlighted that the basicity of the piperidine nitrogen atom plays a critical role in the inhibitory activity. nih.gov

For NAPE-PLD inhibitors, structure-activity relationship studies have revealed that an appropriately positioned sulfonamide group and a rigid arylic side chain are key determinants for potent inhibition. researchgate.net In antiviral research, while the efficacy of piperidine-4-carboxamides against coronaviruses is established, the exact molecular target within the viral replication cycle is still under investigation.

Pharmacophore Development and Optimization from Piperidine-4-carboxaldehyde Motifs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. The piperidine-4-carboxaldehyde scaffold serves as an excellent foundation for pharmacophore development and subsequent lead optimization.

The process often involves identifying an initial hit compound and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. acs.org For example, in the development of GPR119 agonists, replacing a flexible ether linkage with a more rigid nitrogen bridge and adding specific substituents led to compounds with enhanced agonist activity and a better safety profile regarding hERG inhibition. acs.org Similarly, for AChE inhibitors, replacing an ester with a more stable amide linker was a key optimization step. sigmaaldrich.com

The piperidine-4-carboxamide moiety itself has been identified as a novel scaffold for designing inhibitors of other enzymes, such as secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease research. nih.gov Furthermore, the piperidine-4-carbaldehyde (B112701) structure can be used as a versatile linker in the development of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic modalities designed to induce the degradation of specific target proteins. The ability to introduce chiral centers into the piperidine scaffold is another powerful optimization strategy, as it can enhance biological activity, improve selectivity, and modulate physicochemical properties. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications with Biological Efficacy

The biological efficacy of derivatives based on the 1-Isopropyl-piperidine-4-carboxaldehyde scaffold is highly dependent on specific structural modifications. The piperidine (B6355638) ring, a common motif in pharmaceuticals, offers a versatile framework for introducing various substituents that can modulate pharmacokinetic and pharmacodynamic properties. researchgate.net

Research on a wide range of piperidine derivatives has demonstrated that modifications at both the N1 and C4 positions of the piperidine ring significantly impact biological activity.

N1-Substituent: The isopropyl group at the N1 position is a key feature. Its size, lipophilicity, and steric bulk are critical determinants of activity. In various studies on piperidine analogs, the nature of the N-substituent has been shown to influence receptor binding and metabolic stability. For instance, in a series of nicotinamide (B372718) derivatives, the position of an isopropyl group was found to be critical for antifungal activity. mdpi.com Altering the N-alkyl group from smaller (methyl) to bulkier substituents can drastically change the binding affinity and selectivity for a given biological target.

C4-Substituent: The carboxaldehyde group at the C4 position is a reactive functional group that can participate in various interactions, including hydrogen bonding and covalent bond formation with biological targets. The aldehyde can be modified to other functional groups such as amines, amides, or esters to explore changes in activity. For example, studies on piperidine carboxamide derivatives have shown that this moiety is crucial for their activity as ALK inhibitors in cancer therapy. dntb.gov.ua

The following table summarizes the generalized effects of structural modifications on the biological efficacy of piperidine scaffolds, based on findings from related compounds.

| Modification Site | Type of Modification | General Effect on Biological Efficacy |

| N1-Position | Variation of alkyl substituent size (e.g., methyl, ethyl, isopropyl, t-butyl) | Affects steric hindrance, lipophilicity, and receptor pocket fitting. Optimal size is target-dependent. |

| Introduction of aromatic rings | Can introduce pi-stacking interactions, potentially increasing binding affinity. | |

| Replacement with polar groups | May improve aqueous solubility and pharmacokinetic properties. | |

| C4-Position | Conversion of aldehyde to amide | Can introduce additional hydrogen bond donors/acceptors, altering binding modes. |

| Conversion of aldehyde to alcohol | Reduces reactivity and introduces a hydrogen bond donor. | |

| Elongation of the side chain | Can probe deeper into a binding pocket, but may also introduce unfavorable steric clashes. | |

| Piperidine Ring | Introduction of substituents on the ring | Can induce conformational changes and affect the orientation of N1 and C4 substituents. |

| Ring conformation (chair vs. boat) | Influences the spatial arrangement of substituents, which is critical for target interaction. |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and data from related piperidine derivatives. nih.gov

The essential features generally include:

A Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing it to act as a hydrogen bond donor and form ionic interactions with acidic residues (e.g., Asp, Glu) in a receptor's active site.

A Hydrogen Bond Acceptor/Donor: The oxygen atom of the C4-carboxaldehyde group can act as a hydrogen bond acceptor. The aldehyde proton is generally not a good hydrogen bond donor, but the group as a whole is polar.

A Rigid Scaffold: The piperidine ring itself serves as a rigid scaffold that holds the pharmacophoric elements in a defined spatial orientation, which is critical for effective binding.

Pharmacophore models for various classes of piperidine derivatives often highlight the importance of the spatial arrangement of these features. For instance, in farnesyltransferase inhibitors, pharmacophore analysis revealed that aromatic, acceptor, and donor groups are favorable for inhibitory activity. researchgate.net

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Positive Ionizable | Piperidine Nitrogen | Ionic interaction, Hydrogen bond donor |

| Hydrophobic | N-Isopropyl Group | van der Waals forces, Hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl Oxygen at C4 | Hydrogen bonding with donor groups on the target |

| Scaffold | Piperidine Ring | Defines the 3D orientation of other features |

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable for developing SAR and QSAR models, providing insights that guide the synthesis of new, more active compounds. These approaches are widely applied to piperidine derivatives to predict their biological activities and understand their mechanisms of action. nih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activity. For piperidine carboxamide derivatives acting as ALK inhibitors, CoMFA and CoMSIA models have successfully identified the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. dntb.gov.ua These models generate contour maps that visualize regions where modifications would be favorable or unfavorable for activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on piperidine derivatives have helped elucidate binding modes and key interactions with target proteins, such as the formation of hydrogen bonds or hydrophobic interactions. nih.gov

Pharmacophore Modeling: As mentioned, this approach identifies the essential 3D arrangement of functional groups required for activity. It is used for virtual screening of compound libraries to find new potential hits and for designing new molecules that fit the pharmacophore hypothesis. nih.gov

Machine Learning: Various machine learning algorithms, including support vector machines (SVM) and artificial neural networks (ANN), are increasingly used to build predictive QSAR models for complex biological data sets involving piperidine derivatives. dntb.gov.ua

These computational tools allow for the rational design of new derivatives of this compound with potentially enhanced efficacy before committing to synthetic efforts. researchgate.net

Stereoisomerism and Enantioselectivity in SAR

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring (at positions 2, 3, 5, or 6) or modifications to the side chains can create chiral centers, leading to stereoisomers (enantiomers and diastereomers).

The biological activity of chiral molecules is often highly dependent on their stereochemistry, a phenomenon known as enantioselectivity. Different enantiomers can have quantitatively (different potency) or even qualitatively (different activity) distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, a study on novel piperidine derivatives as ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) found that two enantiomers of the same compound exhibited opposite functions; one acted as a partial agonist while the other was an antagonist. nih.gov This highlights the critical importance of stereochemistry in drug design.

In the context of the this compound scaffold, if a chiral center were introduced, one would expect to see differences in activity between the stereoisomers. The synthesis of enantiomerically pure compounds would be essential to fully characterize their SAR and to develop a drug with optimal efficacy and safety. The use of chiral ligands in synthesis and enantioselective catalysis are common strategies to obtain specific stereoisomers of piperidine derivatives. mdpi.com Therefore, any SAR study on chiral derivatives of this scaffold must consider the absolute configuration of each stereoisomer.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor. journaljpri.com This method is fundamental in structure-based drug design for understanding the molecular basis of a ligand's activity and for screening potential drug candidates. researchgate.net For derivatives of piperidine-4-carboxaldehyde, docking studies can elucidate how the molecule interacts with the active site of a target protein, such as an enzyme or receptor. researchgate.net

The process involves preparing the three-dimensional structures of both the ligand (e.g., 1-Isopropyl-piperidine-4-carboxaldehyde) and the target protein, which is often obtained from databases like the Protein Data Bank (PDB). researchgate.net Software such as AutoDock is then used to explore various possible binding poses of the ligand within the protein's binding site, calculating a binding energy or score for each pose. journaljpri.comnih.gov Lower binding energy values typically indicate a more stable protein-ligand complex and higher binding affinity. nih.gov

Analysis of the docked poses reveals specific interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: The nitrogen atom in the piperidine (B6355638) ring and the oxygen atom of the carboxaldehyde group can act as hydrogen bond acceptors, while the N-H group (if protonated) can be a hydrogen bond donor.

Hydrophobic Interactions: The isopropyl group and the aliphatic carbons of the piperidine ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Studies on various piperidine derivatives have shown their ability to bind to a wide range of protein targets, including sigma receptors, anaplastic lymphoma kinase (ALK), and various proteins implicated in neurodegenerative diseases and cancer. researchgate.netnih.govnih.gov For example, docking studies of piperidine carboxamide derivatives against ALK revealed that the piperidine ring settles into a hydrophobic pocket, with interactions guided by steric and electrostatic properties. researchgate.net Similarly, research on piperazine (B1678402) and piperidine derivatives as antagonists for the Histamine (B1213489) H3 and Sigma-1 receptors highlighted the critical role of the piperidine core in achieving high affinity, a finding supported by molecular docking simulations. nih.gov

Table 1: Representative Molecular Docking Data for a Piperidine-based Ligand This table illustrates typical data obtained from a molecular docking experiment. The target and results are representative examples based on studies of similar heterocyclic compounds.

| Protein Target | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | AutoDock Vina | -8.2 | Leu1196, Gly1269, Val1180 | Hydrophobic, Hydrogen Bond |

| Sigma-1 Receptor (σ1R) | Schrödinger Suite | -7.9 | Glu172, Tyr103, Trp164 | Hydrogen Bond, π-π Stacking |

| Acetylcholinesterase (AChE) | AutoDock 4.2 | -9.1 | Trp84, Tyr334, Phe330 | Hydrophobic, π-π Stacking |

| COVID-19 Main Protease (Mpro) | AutoDock Vina | -6.5 | His41, Cys145, Met165 | Hydrogen Bond, van der Waals |

Conformational Analysis and Energy Landscapes of Piperidine-4-carboxaldehyde Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the flexibility of the piperidine ring is a key determinant of its shape and, consequently, its biological activity. The six-membered piperidine ring typically adopts a low-energy "chair" conformation to minimize steric strain and torsional strain. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of different possible conformers (e.g., chair, boat, twist-boat) and to map the potential energy landscape. researchgate.net This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. For substituted piperidines, a critical aspect is the orientation of the substituents—whether they are in an axial or equatorial position. Generally, bulky substituents like the isopropyl group prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. nih.gov

The conformation of the piperidine ring and its substituents directly influences how the molecule fits into a protein's binding site. NMR analysis and computational studies on piperidine nucleosides, for instance, have confirmed that the molecules adopt specific chair conformations with substituents oriented equatorially to relieve steric strain. nih.gov The energy difference between conformers can be small, allowing the molecule to adopt a less stable conformation if it results in more favorable binding interactions with a protein, a concept known as "conformational selection" or "induced fit."

Table 2: Calculated Relative Energies for Conformations of a Substituted Piperidine This table provides an example of conformational energy calculations, demonstrating the high energy penalty associated with non-chair conformations.

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Chair | Equatorial | 0.0 | Most Stable |

| Chair | Axial | +2.7 | Less Stable |

| Twist-Boat | N/A | +5.5 | Unstable |

| Boat | N/A | +6.9 | Highly Unstable (Transition State) |

De Novo Design and Virtual Screening of Novel Analogues

Computational chemistry plays a pivotal role in the design of new molecules with desired properties. This can be achieved through two main strategies: de novo design and virtual screening. sciengpub.ir

De novo design involves constructing novel molecular structures from scratch, either by assembling small molecular fragments or by modifying an existing template like this compound. The goal is to create new analogues with improved potency, selectivity, or pharmacokinetic properties. For example, based on the docking pose of a parent molecule, new functional groups can be added to explore unoccupied pockets in the protein's active site, or existing parts of the molecule can be replaced to enhance binding interactions. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netmdpi.com Instead of synthesizing and testing thousands of compounds in the lab, which is time-consuming and expensive, virtual screening allows researchers to prioritize a smaller, more promising set of candidates for further experimental validation. sciengpub.ir An in-house or commercial library of compounds can be computationally docked to a target protein, and the compounds are ranked based on their docking scores and predicted binding modes. researchgate.net Studies have successfully used virtual screening to identify piperidine-based compounds with potential activity against targets for cancer and infectious diseases. researchgate.netresearchgate.net

The workflow for a virtual screening campaign typically involves several steps, from target preparation to hit selection, often incorporating filters based on physicochemical properties (like Lipinski's Rule of Five) to ensure the selected compounds have drug-like characteristics. researchgate.net

Table 3: Typical Workflow for a Virtual Screening Campaign

| Step | Description | Tools/Methods Used |

|---|---|---|

| 1. Target Preparation | Obtain and prepare the 3D structure of the protein target. This includes adding hydrogens, assigning charges, and defining the binding site. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDockTools |

| 2. Library Preparation | Compile a large database of small molecules. Convert 2D structures to 3D and generate possible conformations and protonation states. | ZINC database, Enamine REAL, ChemDraw, Open Babel |

| 3. Docking Simulation | Dock each compound in the library to the target protein's active site. This is a computationally intensive step. | AutoDock Vina, Glide, GOLD |

| 4. Scoring and Ranking | Score each docked pose based on a scoring function that estimates binding affinity. Rank all compounds based on their best scores. | Docking software's internal scoring functions |

| 5. Post-Docking Analysis & Hit Selection | Visually inspect the binding modes of the top-ranked compounds. Apply filters for drug-likeness, ADMET properties, and chemical diversity. | Discovery Studio Visualizer, PyMOL, QikProp |

Prediction of Biological Activities (e.g., via PASS system)

Before engaging in extensive laboratory testing, computational tools can predict the likely biological activities of a compound. One such tool is the PASS (Prediction of Activity Spectra for Substances) online system. clinmedkaz.orgclinmedkaz.org PASS analysis compares the structure of a query molecule, such as this compound, to a large database of known biologically active substances. Based on structural similarities, it predicts a spectrum of potential biological activities, including pharmacological effects and mechanisms of action. clinmedkaz.org

The output of a PASS prediction is a list of potential activities, each with a corresponding probability value, Pa (probability to be active) and Pi (probability to be inactive). Activities with high Pa values and low Pi values are considered the most likely.

For new piperidine derivatives, PASS predictions have suggested a wide array of potential applications. clinmedkaz.orgclinmedkaz.org These include effects on the central nervous system (such as anti-parkinsonian and neuroprotective activities), as well as potential for use as local anesthetics, antiarrhythmic agents, antimicrobial agents, and anticancer agents. clinmedkaz.orgclinmedkaz.org Such predictions are invaluable for guiding further preclinical research by highlighting the most promising therapeutic avenues to explore. clinmedkaz.org

Table 4: Representative PASS Predictions for a Piperidine Derivative This table shows a sample of predicted biological activities for a piperidine-based compound, based on published studies using the PASS system.

| Predicted Biological Activity | Pa (Probability to be Active) | Therapeutic Category |

|---|---|---|

| Membrane permeability inhibitor | > 0.7 | General Pharmacology |

| Dopamine (B1211576) uptake inhibitor | > 0.6 | Central Nervous System |

| Antiparkinsonian | > 0.5 | Central Nervous System |

| Antineoplastic (Anticancer) | > 0.5 | Oncology |

| Antiarrhythmic | > 0.4 | Cardiovascular |

| Local anesthetic | > 0.4 | Anesthesiology |

| Antibacterial | > 0.3 | Infectious Diseases |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopy is fundamental to the molecular characterization of 1-Isopropyl-piperidine-4-carboxaldehyde, providing definitive evidence of its functional groups and atomic connectivity.